

In-Depth Technical Guide: Desethylene Ciprofloxacin Hydrochloride

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Compound of Interest		
Compound Name:	Desethylene Ciprofloxacin hydrochloride	
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This technical guide provides a comprehensive overview of **Desethylene Ciprofloxacin hydrochloride**, a significant metabolite and degradation product of the widely used antibiotic, Ciprofloxacin. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

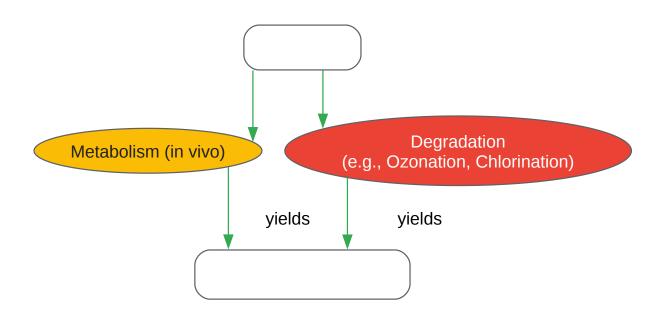
Desethylene Ciprofloxacin hydrochloride is a crystalline solid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	341.77 g/mol ; 341.8 g/mol	[2][3][4][5][6]
Molecular Formula	C15H16FN3O3 • HCl	[1]
CAS Number	528851-31-2	[1][2][3][4][5]
Purity	≥95% to ≥98%	[1][4]
Appearance	Crystalline Solid	[1]
UV λmax	278 nm	[1][7]
Melting Point	>240°C (decomposes)	[8]



Relationship to Ciprofloxacin

Desethylene Ciprofloxacin is a primary metabolite of Ciprofloxacin, formed in vivo, and is also a known degradation product resulting from processes like advanced oxygenation or chlorination, often studied in the context of wastewater treatment.[1] It retains antibacterial activity.[2][3][9]



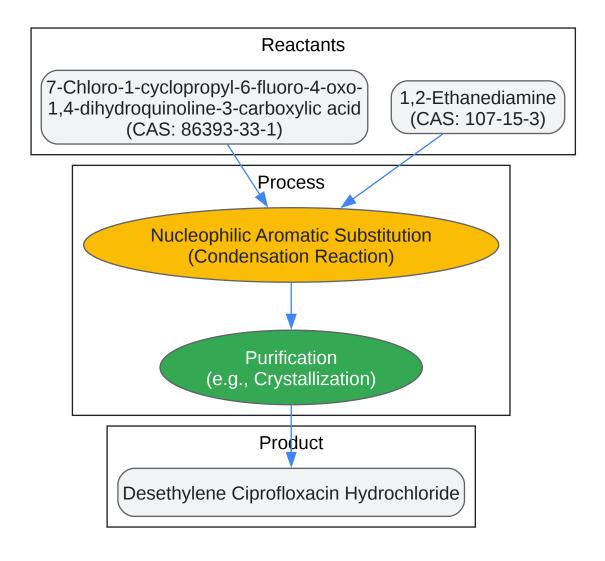
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Caption: Ciprofloxacin to Desethylene Ciprofloxacin Pathway.

Experimental Protocols Synthesis of Desethylene Ciprofloxacin Hydrochloride

The synthesis of **Desethylene Ciprofloxacin hydrochloride** can be achieved through the condensation of a quinolone carboxylic acid intermediate with 1,2-Ethanediamine. A general workflow for this synthesis is outlined below.





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Caption: Synthetic Workflow for Desethylene Ciprofloxacin HCl.

Methodology:

- Reaction Setup: The precursor, 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is dissolved in a suitable solvent.
- Condensation: 1,2-Ethanediamine is added to the solution. The reaction mixture is heated to
 facilitate the nucleophilic aromatic substitution, where the amino group of ethanediamine
 displaces the chlorine atom at the C-7 position of the quinolone ring.

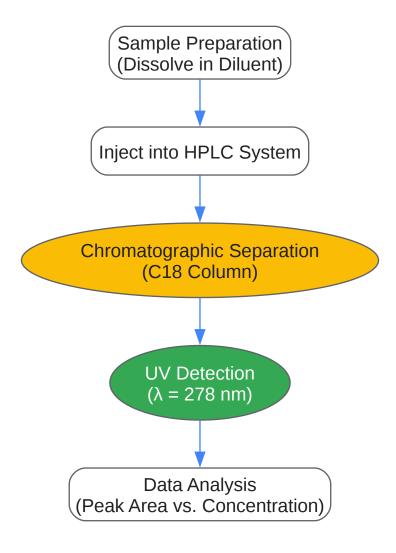


- Work-up and Purification: After the reaction is complete, the product is isolated. This may involve pH adjustment to precipitate the free base, followed by filtration.
- Salt Formation: The purified Desethylene Ciprofloxacin free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to form the hydrochloride salt.
- Final Isolation: The resulting **Desethylene Ciprofloxacin hydrochloride** is isolated by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The quantification of **Desethylene Ciprofloxacin hydrochloride**, often as an impurity or metabolite of Ciprofloxacin, is typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).





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Caption: Analytical Workflow for HPLC Determination.

Methodology:

This protocol is adapted from established methods for Ciprofloxacin and its related substances. [7][10][11]

- Standard and Sample Preparation:
 - Standard Solution: Accurately weigh and dissolve Desethylene Ciprofloxacin
 hydrochloride standard in a suitable diluent (e.g., a mixture of acetonitrile and water or a
 specific buffer) to a known concentration.



- Sample Solution: Prepare the sample to be analyzed by dissolving it in the same diluent to achieve a concentration within the linear range of the method.
- Chromatographic Conditions:
 - Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.[10]
 - Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (e.g., pH 2.7)
 and acetonitrile in a specific ratio (e.g., 77:23, v/v) is often employed.[10]
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Detection: UV detection is set at the wavelength of maximum absorbance, approximately
 278 nm.[1][7]
 - Injection Volume: A standard volume, such as 10 μL, is injected.[7]
- Data Analysis:
 - The chromatogram is recorded, and the peak corresponding to **Desethylene** Ciprofloxacin hydrochloride is identified by its retention time compared to the standard.
 - Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of the standard of known concentration. A calibration curve can be generated using several standard concentrations to ensure linearity.

This technical guide provides foundational information for researchers working with **Desethylene Ciprofloxacin hydrochloride**. For specific applications, further validation of these experimental protocols is recommended.

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Foundational & Exploratory





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